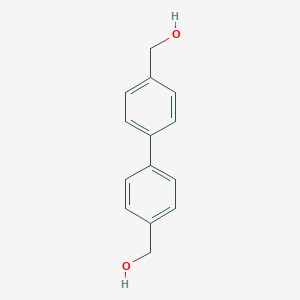

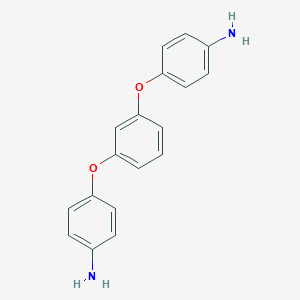

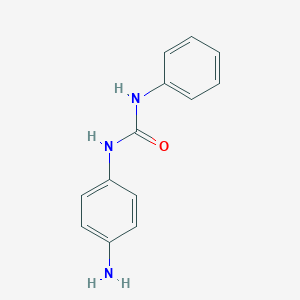

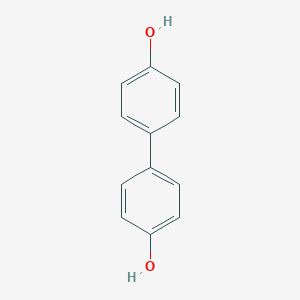

1-(4-氨基苯基)-3-苯基脲

描述

1-(4-Aminophenyl)-3-phenylurea is a chemical compound that is part of the urea derivatives family. While the specific compound is not directly discussed in the provided papers, the papers do provide insights into related compounds and their synthesis, properties, and biological activities, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related urea derivatives involves the reaction of an amine with an isocyanate or isothiocyanate. For instance, the synthesis of 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea involves the reaction of 1-methyl-1-phenyl hydrazine with 4-tolyl isothiocyanate . Similarly, polyureas can be synthesized by direct polycondensation, as demonstrated by the reaction of 4-aminophenyl ether with lithium carbonate in the presence of triphenylphosphine and hexachloroethane . These methods could potentially be adapted for the synthesis of 1-(4-Aminophenyl)-3-phenylurea by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of the urea moiety. In the case of 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea, the molecule exists as the thioamide tautomer and features an anti-disposition of the thioamide-N-H atoms with an intramolecular N-H⋯N hydrogen bond . The molecular conformation and the presence of hydrogen bonding are crucial for the stability and reactivity of these compounds.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions due to their functional groups. The presence of amino and urea groups allows for further chemical modifications and interactions. For example, the thioamide group in 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea can form hydrogen bonds, which influence the molecular packing in the solid state . These interactions could be relevant for 1-(4-Aminophenyl)-3-phenylurea when considering its reactivity and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure and substituents. The synthesis paper indicates that reaction conditions such as molar ratios, monomer concentrations, reaction temperatures, reaction times, and solvents have a significant effect on the yield and molecular weight of polyureas. These factors would also be important when considering the properties of 1-(4-Aminophenyl)-3-phenylurea. Additionally, the pharmacological tests on related compounds suggest that the substituents on the phenyl ring, such as alkoxy groups, can influence the biological activities of these compounds, which could be relevant for the physical and chemical properties of 1-(4-Aminophenyl)-3-phenylurea as well.

科学研究应用

1. 水处理中的转化

苯基脲类化合物,包括1-(4-氨基苯基)-3-苯基脲等衍生物,在饮用水处理过程中的转化已经得到研究。对这些化合物在不同pH值下与水中氯的反应的研究突显了它们在水消毒过程中的潜在转化(Chusaksri, Sutthivaiyakit, Sedlak, & Sutthivaiyakit, 2012)。

2. 色谱法中的衍生化试剂

一项研究探讨了1-(4-氨基苯基)-3-苯基脲相关化合物作为色谱法中氨基酸的衍生化试剂的应用。这种应用对于在各种生物样本中分离和分析氨基酸具有重要意义(Péter, Péter, & Fülöp, 2000)。

3. 晶体结构分析

对苯基脲类除草剂的晶体结构进行研究,这些除草剂在结构上与1-(4-氨基苯基)-3-苯基脲相关,可以揭示它们的分子排列和潜在相互作用。这些研究对于理解这些化合物的物理和化学性质至关重要(Kang, Kim, Kwon, & Kim, 2015)。

4. 聚脲合成

1-(4-氨基苯基)-3-苯基脲及其类似物已被用于合成高分子量聚脲。这些材料在涂料、粘合剂和密封剂等各个领域有应用(Kosaka, Watanabe, Sanui, & Ogata, 1986)。

5. 新型有机化合物的合成

苯基异氰酸酯与1-(4-氨基苯基)-3-苯基脲衍生物的反应导致了新型有机化合物的合成,这些化合物在各种化工和制药行业中具有潜在应用(Sedlák, Keder, Hanusek, & Růžička, 2005)。

6. 聚酰亚胺的制备

研究利用1-(4-氨基苯基)-3-苯基脲及类似化合物制备聚酰亚胺,这些材料以其热稳定性和机械强度而闻名。这些聚酰亚胺在航空航天、电子等高性能材料行业中有应用(Myung, Ahn, & Yoon, 2004)。

7. 与金属离子的结合

对1-(4-氨基苯基)-3-苯基脲衍生物的研究包括其与金属离子结合的潜力。这种结合能力对于传感器和从环境样本中提取金属离子的应用至关重要(Ngah, Heng, Hassan, Hasbullah, 2016)。

安全和危害

未来方向

作用机制

Target of Action

The primary target of 1-(4-Aminophenyl)-3-phenylurea is the DNA gyrase enzyme . DNA gyrase is an essential enzyme that is involved in DNA replication and transcription. It introduces negative supercoils (or relaxes positive supercoils) into the DNA, which is vital for the replication process .

Mode of Action

The compound interacts with its target, the DNA gyrase enzyme, leading to changes in the enzyme’s activity . .

Biochemical Pathways

Given its interaction with dna gyrase, it is likely that it affects the dna replication and transcription pathways . The downstream effects of this interaction could potentially include disruption of these processes, leading to inhibition of cell growth and division.

Pharmacokinetics

The presence of a urea functional group in the compound could potentially play a role in its water solubility and permeability, which are important factors for drug absorption and bioavailability .

Result of Action

Given its interaction with dna gyrase, it is likely that it could lead to disruption of dna replication and transcription, potentially inhibiting cell growth and division .

属性

IUPAC Name |

1-(4-aminophenyl)-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h1-9H,14H2,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISZIRHDSSOUKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50307359 | |

| Record name | N-(4-aminophenyl)-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Aminophenyl)-3-phenylurea | |

CAS RN |

10141-46-5 | |

| Record name | 10141-46-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-aminophenyl)-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

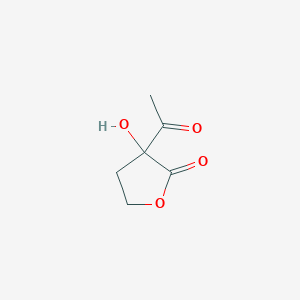

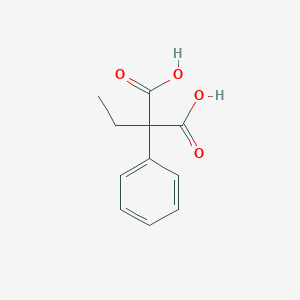

![3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one](/img/structure/B160634.png)